Boiling Point, Flash Point, and Vapor Pressure Differentiation Across the 2-Alkoxy-1,3-dioxolane Homologous Series
2-Ethoxy-1,3-dioxolane provides an intermediate volatility and flammability profile within the 2-alkoxy-1,3-dioxolane series. Compared to 2-methoxy-1,3-dioxolane, the target compound exhibits a boiling point elevated by approximately 7.5 °C (137 °C vs. 129.5 °C), a flash point elevated by 7 °C (41 °C vs. 34 °C), and a vapor pressure reduced by 27% (9.04 vs. 12.4 mmHg at 25 °C) . Compared to the parent 1,3-dioxolane, the boiling point is elevated by 62 °C (137 °C vs. 75 °C) and the flash point is elevated by 44 °C (41 °C vs. −3 °C), with vapor pressure reduced by approximately 87% (9.04 vs. 70 mmHg at 20 °C) . These differences are governed by the ethoxy substituent increasing molecular weight and reducing vapor-phase mobility relative to the unsubstituted and methoxy analogs.
| Evidence Dimension | Boiling point, flash point, and vapor pressure across 2-alkoxy-1,3-dioxolane series and parent 1,3-dioxolane |
|---|---|
| Target Compound Data | BP 137 °C; Flash 41 °C; Vapor pressure 9.04 mmHg (25 °C); Density 1.05 g/cm³ |
| Comparator Or Baseline | 2-Methoxy-1,3-dioxolane: BP 129.5 °C, Flash 34 °C, VP 12.4 mmHg (25 °C), density 1.092 g/cm³. 1,3-Dioxolane: BP 75 °C, Flash −3 °C, VP 70 mmHg (20 °C), density 1.06 g/cm³. 2-Butoxy-1,3-dioxolane: BP 183.5 °C, density 0.9978 g/cm³. |
| Quantified Difference | BP: +7.5 °C vs. methoxy analog, +62 °C vs. parent. Flash: +7 °C vs. methoxy, +44 °C vs. parent. VP: −27% vs. methoxy, −87% vs. parent. |
| Conditions | Data compiled from vendor technical datasheets at standard atmospheric pressure (760 mmHg). |
Why This Matters
The intermediate volatility and higher flash point of 2-ethoxy-1,3-dioxolane relative to the parent 1,3-dioxolane (flash −3 °C, classified as highly flammable) reduce fire risk during storage and handling, making it preferable for processes where the higher volatility of 1,3-dioxolane would pose unacceptable safety hazards, while its lower vapor pressure relative to the methoxy analog reduces fugitive emissions in open-system operations.
